4-Bromo-3-fluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of bromine and fluorine substituents on the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 219.01 g/mol. The compound is known for its utility in organic synthesis and pharmaceutical applications, particularly due to its unique electronic properties imparted by the halogen substituents. It appears as a white crystalline solid with a melting point ranging from 210°C to 213°C .
The compound can also participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the bromine and fluorine atoms, which can enhance electrophilicity at the aromatic ring .
Research indicates that 4-bromo-3-fluorobenzoic acid exhibits significant biological activity. It has been studied for its potential as an intermediate in the synthesis of pharmaceuticals, including anticancer agents. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for drug development .
The most common synthesis method involves the oxidation of 4-bromo-3-fluorotoluene using potassium permanganate. The process typically includes:
4-Bromo-3-fluorobenzoic acid finds applications in various fields:
Studies on 4-bromo-3-fluorobenzoic acid's interactions focus on its behavior in biological systems and its reactivity with other chemical agents. Its halogen substituents enhance its reactivity, making it suitable for various coupling reactions in organic synthesis. Additionally, research has explored its interactions with proteins and enzymes, shedding light on its potential therapeutic roles .
Several compounds share structural similarities with 4-bromo-3-fluorobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-2-fluorobenzoic acid | Different positioning of halogens on the ring | |
3-Bromo-4-fluorobenzoic acid | Altered positional isomer affecting reactivity | |
4-Chloro-3-fluorobenzoic acid | Chlorine instead of bromine alters electronic properties | |
2-Bromo-3-fluorobenzoic acid | Different substitution pattern impacting synthesis |
The uniqueness of 4-bromo-3-fluorobenzoic acid lies in its specific combination of bromine and fluorine at the meta and para positions, respectively, which influences its chemical behavior and biological activity compared to similar compounds .
4-Bromo-3-fluorobenzoic acid represents a dihalogenated benzoic acid derivative with the molecular formula C₇H₄BrFO₂ and a molecular weight of 219.01 g/mol. The compound exists as a crystalline powder with characteristic physical properties that reflect its halogenated aromatic structure. The presence of electron-withdrawing substituents significantly influences both its chemical reactivity and physical characteristics compared to unsubstituted benzoic acid derivatives.
The melting point of 4-bromo-3-fluorobenzoic acid is reported at 207°C, indicating substantial intermolecular forces arising from hydrogen bonding between carboxylic acid groups and possible halogen bonding interactions. The predicted boiling point of 296.1±25.0°C at 760 mmHg demonstrates the compound's thermal stability under standard conditions. The density of 1.8±0.1 g/cm³ reflects the significant contribution of halogen atoms to the molecular mass. These properties collectively indicate a stable crystalline structure suitable for various synthetic applications and storage conditions.
The compound exhibits a predicted pKa value of 3.63±0.10, which is lower than benzoic acid due to the electron-withdrawing effects of the bromine and fluorine substituents. This enhanced acidity facilitates salt formation and influences solubility characteristics in various solvent systems. The flash point of 132.9±23.2°C and low vapor pressure of 0.0±0.7 mmHg at 25°C indicate appropriate safety characteristics for laboratory handling and storage.
Acute Toxic;Irritant